molecular formula C24H19BrClN5OS B12168410 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12168410
M. Wt: 540.9 g/mol
InChI Key: SGWFXPLATXRJEA-JVWAILMASA-N
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Description

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential antimicrobial and antifungal properties make it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance the compound’s binding affinity to specific targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H19BrClN5OS

Molecular Weight

540.9 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H19BrClN5OS/c1-16(20-9-5-6-10-21(20)26)27-28-22(32)15-33-24-30-29-23(17-7-3-2-4-8-17)31(24)19-13-11-18(25)12-14-19/h2-14H,15H2,1H3,(H,28,32)/b27-16+

InChI Key

SGWFXPLATXRJEA-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)/C4=CC=CC=C4Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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